tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13619403
InChI: InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

CAS No.:

Cat. No.: VC13619403

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate -

Specification

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
IUPAC Name tert-butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
Standard InChI InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15)
Standard InChI Key XVJJYJASHNRJJD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with hydroxyl (-OH) and methoxy (-OCH3_3) substituents at positions 4 and 3, respectively. The tert-butyl carbamate group (-NHCO2_2C(CH3_3)3_3) is attached to the aromatic ring via a nitrogen atom. This arrangement confers stability against hydrolysis while maintaining reactivity for further functionalization .

Key spectroscopic data for structural elucidation includes:

  • 1^1H NMR (400 MHz, CDCl3_3): Signals at δ 1.46 ppm (9H, s, tert-butyl), 3.85 ppm (3H, s, methoxy), 6.71–7.07 ppm (aromatic protons), and 9.09–9.16 ppm (exchangeable hydroxyl and carbamate NH) .

  • IR (KBr): Stretching vibrations at 3350 cm1^{-1} (O-H), 1705 cm1^{-1} (C=O), and 1250 cm1^{-1} (C-O of carbamate) .

Physicochemical Properties

The compound exhibits a predicted density of 1.191 g/cm³ and a boiling point of 315.9°C. Its solubility profile includes moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water due to the hydrophobic tert-butyl group .

PropertyValue
Molecular Weight239.27 g/mol
Density1.191 g/cm³
Boiling Point315.9°C
LogP (Partition Coeff.)2.1 (estimated)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves reacting 4-hydroxy-3-methoxyaniline with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions. A representative procedure :

  • Reagents: 4-Hydroxy-3-methoxyaniline (10.0 g, 81.2 mmol), Boc2_2O (19.5 g, 89.3 mmol), triethylamine (16.9 mL, 122 mmol) in THF.

  • Procedure: Boc2_2O is added dropwise to the amine solution at 0°C, followed by stirring at room temperature for 15 hours.

  • Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (hexane/ethyl acetate) yield the product in 18% yield .

Reaction Optimization

  • Base Selection: Triethylamine or cesium carbonate enhances reaction efficiency by scavenging HCl generated during carbamate formation .

  • Solvent Effects: Polar aprotic solvents like DMF improve solubility of the aromatic amine, while THF balances reactivity and cost .

  • Temperature: Reactions at 0–20°C minimize side reactions such as Boc-group cleavage .

Comparative Analysis of Carbamate Derivatives

CompoundMolecular FormulaUnique Features
tert-Butyl (4-methoxyphenyl)carbamateC12_{12}H15_{15}NO3_3Lacks hydroxyl group; lower polarity
Methyl 3,5-di-tert-butyl-4-hydroxybenzoateC16_{16}H24_{24}O3_3Sterically hindered phenolic antioxidant
tert-Butyl (3-hydroxy-4-methylphenyl)carbamateC12_{12}H15_{15}NO3_3Methyl substituent enhances lipophilicity

The target compound’s dual hydroxyl/methoxy substitution pattern provides superior hydrogen-bonding capacity compared to analogs, making it more adaptable in supramolecular chemistry .

Applications in Drug Discovery

Prodrug Development

The tert-butyl carbamate serves as a protecting group for amines in prodrugs, enabling controlled release under physiological conditions. For example, it has been used in protease inhibitor scaffolds targeting HIV-1 .

Material Science

In polymer chemistry, the compound acts as a monomer for polyurethanes with enhanced thermal stability (decomposition temperature >300°C).

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